BenchChemオンラインストアへようこそ!

(6-Bromo-3,4-dihydro-2h-chromen-2-yl)methanol

Lipophilicity Drug-likeness Permeability

(6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol (CAS 99199-55-0), also named (6-bromochroman-2-yl)methanol, is a synthetic brominated heterocyclic building block belonging to the chroman (benzodihydropyran) class. It bears a primary hydroxymethyl substituent at the C2 position and a bromine atom at the C6 position of the chroman scaffold.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 99199-55-0
Cat. No. B3318251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-3,4-dihydro-2h-chromen-2-yl)methanol
CAS99199-55-0
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Br)OC1CO
InChIInChI=1S/C10H11BrO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
InChIKeyGSVBRKJDXWPIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol (CAS 99199-55-0): A 6-Brominated Chroman-2-methanol Building Block for Medicinal Chemistry and Cross-Coupling Applications


(6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol (CAS 99199-55-0), also named (6-bromochroman-2-yl)methanol, is a synthetic brominated heterocyclic building block belonging to the chroman (benzodihydropyran) class. It bears a primary hydroxymethyl substituent at the C2 position and a bromine atom at the C6 position of the chroman scaffold. The compound has a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . Its computed physicochemical properties include a predicted LogP of 2.135, a topological polar surface area (TPSA) of 29.46 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond . The compound is supplied at ≥98% purity by multiple vendors and is classified under GHS07 with hazard statements H302-H315-H319-H335 . Critically, published data on this specific alcohol are sparse; the most robust comparative evidence derives from studies on its downstream derivative, 6-bromo-3,4-dihydro-2H-chroman-2-carboxylic acid (CAS 99199-54-9), and the benzimidazole products synthesized therefrom.

Why (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol Cannot Be Replaced by Its Non-Brominated or Alternative-Halogen Chroman Analogs


The C6 bromine substituent on the chroman scaffold is not a passive structural feature; it fundamentally alters three selection-critical dimensions: (i) lipophilicity—the predicted LogP increases from 1.37 (non-brominated analog, CAS 83278-86-8) to 2.14 (brominated), a ΔLogP of +0.76 that can meaningfully shift membrane permeability and target engagement profiles ; (ii) synthetic divergence—the C–Br bond provides a unique handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) that the C–H, C–F, or C–Cl congeners either cannot participate in or engage with substantially different reactivity [1]; and (iii) biological selectivity—when elaborated into benzimidazole derivatives, the 6-bromo series preferentially inhibits Staphylococcus aureus (MIC 1–10 µg/mL), whereas the analogous 6-fluoro series preferentially targets Salmonella typhimurium with poor anti-staphylococcal activity, demonstrating that the halogen identity dictates antibacterial spectrum, not merely potency [2][3]. Substituting the 6-bromo compound with a non-brominated or differently halogenated analog would therefore alter both the accessible chemical space for derivatization and the anticipated biological selectivity profile.

Quantitative Differentiation Evidence for (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol: Head-to-Head and Cross-Study Comparisons


Predicted Lipophilicity (LogP) vs. Non-Brominated Chroman-2-methanol: ΔLogP = +0.76

The introduction of bromine at the C6 position increases the computed partition coefficient (LogP) from 1.37 (3,4-dihydro-2H-chromen-2-ylmethanol, CAS 83278-86-8) to 2.14 for the 6-bromo derivative (CAS 99199-55-0), representing a ΔLogP of +0.76 or a ~1.76-fold increase in predicted lipophilicity . Both values were calculated using the same computational methodology (ChemSrc/ACD/Labs predicted) and thus are directly comparable. The TPSA remains unchanged at 29.46 Ų for both compounds, confirming that the lipophilicity modulation is achieved without altering hydrogen-bonding capacity .

Lipophilicity Drug-likeness Permeability

Synthetic Versatility: C6-Br as a Cross-Coupling Handle Absent in Non-Halogenated and Fluoro Analogs

The aryl bromide at the C6 position of the chroman scaffold enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig) that are not accessible to the non-halogenated analog (CAS 83278-86-8) and operate under different catalytic conditions compared to the 6-chloro or 6-fluoro congeners [1]. The C–Br bond (bond dissociation energy ~337 kJ/mol for aryl-Br) offers an optimal balance between oxidative addition reactivity and shelf stability that C–Cl (BDE ~399 kJ/mol) lacks and that C–I (BDE ~272 kJ/mol) may exceed in lability. While this is a class-level inference applicable to all aryl bromides, the specific positioning at C6 of the chroman scaffold—electronically conjugated to the ring oxygen—may further modulate cross-coupling reactivity relative to other aryl bromide positions [1].

Cross-coupling C–C bond formation Library synthesis

Antibacterial Potency: 6-Bromo-Benzimidazole Derivatives Show ~10-Fold Lower MIC vs. Non-Brominated Congeners Against S. aureus

In the Journal of Heterocyclic Chemistry (2010), Raut et al. synthesized two parallel series of 2-(chroman-2-yl)-1H-benzimidazoles: Series 5/6a–k derived from the non-brominated 3,4-dihydro-2H-chroman-2-carboxylic acid, and Series 5a/60a–m derived from the 6-bromo-3,4-dihydro-2H-chroman-2-carboxylic acid [1]. The 6-bromo-benzimidazole core (compound 5a) exhibited an approximate MIC of 1 µg/mL against Staphylococcus aureus NCIM 5021, compared to an approximate MIC of 10 µg/mL for the non-brominated core (compound 5)—an approximately 10-fold improvement in potency [1]. Notably, among the N-substituted derivatives, compounds 60g, 60j, and 60m (all derived from the 6-bromo carboxylic acid) showed the most potent inhibition at 1 µg/mL [1]. The reference standard cephalexin showed an MIC of 0.1 µg/mL under the same conditions [1]. It is important to note that the target compound (6-bromo-3,4-dihydro-2H-chromen-2-yl)methanol is the alcohol precursor to the 6-bromo-carboxylic acid used in this study; oxidation of the –CH₂OH to –CO₂H is a standard synthetic transformation.

Antibacterial Benzimidazole MIC

Differential Antibacterial Selectivity: 6-Bromo Confers Anti-Staphylococcal Activity; 6-Fluoro Confers Anti-Salmonella Activity

A cross-study comparison between the 6-bromo and 6-fluoro chroman-benzimidazole series reveals a striking halogen-dependent antibacterial selectivity switch [1][2]. The 6-bromo series (Raut et al., 2010) exhibited strong activity against S. aureus (Gram-positive) with MIC values as low as 1 µg/mL but showed comparatively weaker activity against S. typhimurium (Gram-negative) with most compounds requiring ≥100 µg/mL [1]. In contrast, the 6-fluoro series (Kumar et al., 2006) demonstrated promising activity against S. typhimurium but poor activity against S. aureus [2]. This Gram-selectivity inversion—directly attributable to the halogen identity at C6 rather than to the benzimidazole scaffold itself—means that the 6-bromo compound is the appropriate building block choice for Gram-positive (particularly anti-staphylococcal) programmes, while the 6-fluoro analog would be preferred for Gram-negative-focused campaigns. Both studies used comparable broth microdilution methods with cephalexin as a reference standard.

Antibacterial selectivity Halogen effect Gram-positive

Physicochemical Property Differentiation: Density, Boiling Point, and Molecular Weight vs. Non-Brominated Analog

The bromine atom at C6 imparts substantial changes to bulk physicochemical properties compared to the non-brominated chroman-2-methanol (CAS 83278-86-8). The predicted density increases from 1.125 g/cm³ to 1.500 g/cm³ (+33%), and the predicted boiling point rises from 293.2 °C to 347.3 °C (+54 °C) . The molecular weight increases from 164.20 to 243.10 g/mol (+78.9 Da, +48%), consistent with the replacement of H (1.0 Da) by Br (79.9 Da) . These differences have practical implications for purification method selection (e.g., the higher boiling point may permit higher-temperature distillations), chromatographic retention time prediction, and LC/MS identification.

Physicochemical properties Purification Handling

Limitations and Evidence Gaps: Absence of Direct Biological or In Vivo Data for the Alcohol Form

A critical limitation must be explicitly acknowledged: no published studies were identified that directly assay (6-bromo-3,4-dihydro-2H-chromen-2-yl)methanol for biological activity, pharmacokinetic properties, or in vivo efficacy . The antibacterial evidence presented above derives from the corresponding carboxylic acid (CAS 99199-54-9) and its benzimidazole derivatives—not from the alcohol itself. The alcohol must first be oxidized to the carboxylic acid (a standard transformation) before it enters the benzimidazole synthesis pathway described by Raut et al. [1]. Furthermore, all computational property data (LogP, density, boiling point) are predicted values from ACD/Labs algorithms rather than experimentally measured values . Procurement decisions should account for this evidence hierarchy: strong comparative data exist for the carboxylic acid oxidation product and its derivatives; direct data on the alcohol are limited to vendor-supplied identity and purity specifications.

Data gap Precursor Due diligence

Highest-Evidence Application Scenarios for (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol (CAS 99199-55-0)


Synthesis of 2-(6-Bromochroman-2-yl)-1H-benzimidazole Libraries for Gram-Positive Antibacterial Screening

The strongest evidence-supported application is the use of this compound—following oxidation to 6-bromo-3,4-dihydro-2H-chroman-2-carboxylic acid—as the precursor for constructing 2-(6-bromochroman-2-yl)-1H-benzimidazole libraries with demonstrated anti-staphylococcal activity [1]. The ~10-fold MIC improvement over non-brominated congeners and the Gram-positive selectivity (vs. the Gram-negative preference of the 6-fluoro series) make this the rational building-block choice for anti-MRSA or general Gram-positive programmes [1][2].

Diversification via Pd-Catalyzed Cross-Coupling at the C6 Position for SAR Exploration

The C6 aryl bromide enables Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, alkenyl, alkynyl, or amino substituents at the 6-position of the chroman scaffold [3]. This diversification potential is absent in the non-halogenated analog and differs in reactivity profile from the 6-chloro or 6-iodo variants, making the bromo derivative the 'Goldilocks' intermediate for parallel library synthesis.

Lead Optimization of Lipophilicity-Governed ADME Properties Using the Brominated Scaffold

The ΔLogP of +0.76 compared to the non-brominated chroman-2-methanol provides a quantifiable lipophilicity offset that can be exploited in lead optimization campaigns where modulating LogP within a target range (e.g., 2–3 for CNS or 1–3 for oral absorption) is critical . Because the TPSA remains constant (29.46 Ų), the bromine effect on LogP can be attributed primarily to increased molecular volume and polarizability rather than altered hydrogen bonding .

Intermediate for Chroman-Based Pharmaceutical Scaffolds Including β₃-Adrenoreceptor Agonist Programmes

2,6-Substituted chroman derivatives—a class to which this compound belongs—are disclosed in patent literature as β₃-adrenoreceptor agonists with potential applications in metabolic disorders, including obesity and type 2 diabetes [4]. While the patent does not specifically exemplify the 6-bromo-2-hydroxymethyl substitution pattern, the compound occupies a structurally adjacent position in the 2,6-disubstituted chroman SAR landscape and could serve as a late-stage diversification intermediate for this target class [4].

Quote Request

Request a Quote for (6-Bromo-3,4-dihydro-2h-chromen-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.